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An In-depth Technical Guide on the Physicochemical Characterization of Desmethyl
Rizatriptan

Introduction
Desmethyl rizatriptan, also known by its systematic name N-methyl-2-[5-(1,2,4-triazol-1-

ylmethyl)-1H-indol-3-yl]ethanamine, is the primary active N-monodesmethyl metabolite of

Rizatriptan.[1][2][3] Rizatriptan is a selective 5-hydroxytryptamine (5-HT) 1B/1D receptor

agonist used in the acute treatment of migraine headaches.[4][5] Desmethyl rizatriptan is

formed in the body to a minor degree through the metabolic process of demethylation.[2][3]

Notably, this metabolite retains pharmacological activity at the 5-HT1B/1D receptor, similar to

its parent compound, making its characterization crucial for understanding the overall

pharmacokinetics and pharmacodynamics of Rizatriptan.[2][3][4]

This technical guide provides a comprehensive overview of the known physicochemical

properties of Desmethyl rizatriptan. It is intended for researchers, scientists, and drug

development professionals, offering structured data, detailed experimental protocols for key

characterization assays, and visualizations of metabolic and experimental workflows. This

information is vital for quality control, impurity profiling, and further research into the therapeutic

potential and metabolic fate of Rizatriptan.[1]
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The fundamental chemical and physical properties of Desmethyl rizatriptan are summarized

below. These parameters are essential for predicting its behavior in biological systems and for

the development of analytical methods.

Property Value Source

IUPAC Name

N-methyl-2-[5-(1,2,4-triazol-1-

ylmethyl)-1H-indol-3-

yl]ethanamine

[6][7]

Synonyms

N10-Monodesmethyl

Rizatriptan, Rizatriptan EP

Impurity I

[1][8]

CAS Number 144034-84-4 [1][6]

Molecular Formula C₁₄H₁₇N₅ [1][6][9]

Molecular Weight 255.32 g/mol [1][6][9]

Appearance
Pale Yellow to Beige Thick Oil

to Semi-Solid
[10]

Boiling Point
515.644°C at 760 mmHg

(Predicted)
[1]

Density 1.269 g/cm³ (Predicted) [1]

Melting Point Not Available [1][11]

Solubility
DMSO (Slightly), Methanol

(Slightly)
[1][10][12]

logP (XLogP3) 1.6 (Computed) [6]

pKa Not Available

Canonical SMILES
CNCCC1=CNC2=C1C=C(C=C

2)CN3C=NC=N3
[6][7]

InChIKey
HTVLSIBBGWEXCH-

UHFFFAOYSA-N
[6][9]
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Spectroscopic Data
Spectroscopic analysis is fundamental for the structural elucidation and confirmation of

Desmethyl rizatriptan. While specific, detailed spectra for this metabolite are not widely

published, data from its parent compound, Rizatriptan, provide a strong basis for expected

spectral characteristics.

Spectroscopic Technique
Expected/Related
Characteristics

Source

UV-Visible (UV-Vis)

Expected λmax values similar

to Rizatriptan: ~227 nm and

~281 nm in 0.1N NaOH.

[13][14]

Infrared (IR)

Characteristic peaks for N-H,

C-H (aromatic and aliphatic),

C=C (aromatic), and C-N

bonds are expected.

[15]

Nuclear Magnetic Resonance

(¹H-NMR, ¹³C-NMR)

Spectra would confirm the N-

desmethyl structure, showing a

single methyl group attached

to the nitrogen of the

ethylamine side chain,

alongside signals

corresponding to the indole

and triazole rings.

[15][16]

Mass Spectrometry (MS)

Expected [M+H]⁺ ion at m/z

256.15, corresponding to the

molecular weight of 255.32 Da.

[6][15]

Experimental Protocols
Standardized protocols are critical for the reliable and reproducible physicochemical

characterization of active pharmaceutical ingredients (APIs) and their metabolites.[17] The

following sections detail the methodologies for determining key parameters of Desmethyl
rizatriptan.
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Solubility Determination (Thermodynamic Solubility)
Aqueous solubility is a critical property influencing bioavailability.[18] The thermodynamic

solubility of Desmethyl rizatriptan can be determined using the shake-flask method.

Objective: To determine the equilibrium solubility of the compound in an aqueous buffer (e.g.,

Phosphate-Buffered Saline, pH 7.4).

Materials: Desmethyl rizatriptan, Phosphate-Buffered Saline (PBS, pH 7.4), orbital

shaker/incubator, centrifuge, analytical balance, HPLC-UV system.

Procedure:

Add an excess amount of Desmethyl rizatriptan to a known volume of PBS in a glass vial

to create a suspension.

Seal the vial and place it on an orbital shaker in a temperature-controlled environment

(e.g., 25°C or 37°C).

Shake the suspension for a defined period (e.g., 24-48 hours) to ensure equilibrium is

reached.

After incubation, centrifuge the suspension at high speed (e.g., 14,000 rpm for 20 minutes)

to pellet the undissolved solid.

Carefully collect an aliquot of the clear supernatant.

Dilute the supernatant with the mobile phase and analyze the concentration of the

dissolved compound using a validated HPLC-UV method against a standard curve.

The determined concentration represents the thermodynamic solubility.

Lipophilicity Determination (logP/logD)
Lipophilicity is a key determinant of a drug's ability to cross cell membranes.[18] The partition

coefficient (logP) or distribution coefficient (logD at a specific pH) can be determined using

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
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Objective: To estimate the logP/logD value by correlating the compound's retention time with

that of known standards.

Materials: Desmethyl rizatriptan, a set of standard compounds with known logP values,

HPLC system with a C18 column, mobile phase (e.g., methanol/water or acetonitrile/water

gradient).

Procedure:

Prepare stock solutions of Desmethyl rizatriptan and the logP standards in a suitable

solvent (e.g., methanol).

Develop an RP-HPLC method, typically using an isocratic elution with a C18 column.

Inject each standard compound individually and record its retention time (t_R). Also,

determine the column dead time (t_0) using a non-retained compound (e.g., uracil).

Calculate the capacity factor (k) for each standard using the formula: k = (t_R - t_0) / t_0.

Plot log(k) versus the known logP values for the standards to generate a calibration curve.

Inject the Desmethyl rizatriptan sample under the identical chromatographic conditions

and determine its retention time and calculate its log(k).

Interpolate the logP of Desmethyl rizatriptan from the linear regression equation of the

calibration curve.

pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) defines the extent of ionization at a given pH, which

affects solubility, absorption, and receptor binding.

Objective: To determine the pKa value(s) of the ionizable groups in Desmethyl rizatriptan.

Materials: Desmethyl rizatriptan, standardized acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M

NaOH), potentiometer with a pH electrode, temperature probe, burette.

Procedure:
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Accurately weigh and dissolve a known amount of Desmethyl rizatriptan in a suitable

solvent system (e.g., water or a water/co-solvent mixture).

Place the solution in a thermostatted vessel and immerse the calibrated pH electrode and

temperature probe.

Titrate the solution by adding small, precise increments of the standardized acid or base.

Record the pH value after each addition, allowing the reading to stabilize.

Continue the titration past the equivalence point(s).

Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the

half-equivalence point on the titration curve. Specialized software can be used for more

precise calculation from the first or second derivative of the curve.

Spectroscopic Characterization
Objective: To confirm the identity and structure of the compound.

UV-Vis Spectroscopy:

Prepare a dilute solution of Desmethyl rizatriptan in a suitable solvent (e.g., methanol or

0.1 N HCl).

Scan the solution in a dual-beam UV-Vis spectrophotometer from approximately 200 to

400 nm.

Record the wavelengths of maximum absorbance (λmax).[19]

Infrared (IR) Spectroscopy:

Obtain the IR spectrum using an FTIR spectrometer, either as a neat oil/film or by

preparing a KBr pellet.

Identify the frequencies of major absorption bands and assign them to the corresponding

functional groups.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:

Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆ or CD₃OD).

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

Analyze the chemical shifts, coupling constants, and integration to confirm the molecular

structure.

Mass Spectrometry (MS):

Introduce the sample into a mass spectrometer, typically via direct infusion or coupled with

an LC system.

Acquire the mass spectrum using an appropriate ionization technique (e.g., Electrospray

Ionization - ESI).

Determine the mass of the molecular ion to confirm the molecular weight.

Metabolism and Experimental Workflow
Metabolic Pathway of Rizatriptan
Rizatriptan is primarily metabolized in the liver via oxidative deamination by monoamine

oxidase-A (MAO-A), which converts it to an inactive indole acetic acid metabolite.[2][3][4] A

secondary, minor pathway involves N-demethylation, leading to the formation of the active

metabolite, Desmethyl rizatriptan.[2][3]

Rizatriptan

Monoamine Oxidase-A (MAO-A)

Desmethyl Rizatriptan (Active Metabolite)

Minor Pathway
(N-Demethylation)

Indole Acetic Acid Metabolite (Inactive)

Primary Pathway
(Oxidative Deamination)

Click to download full resolution via product page
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Caption: Metabolic pathway of Rizatriptan.

General Workflow for Physicochemical Characterization
The process of characterizing a pharmaceutical compound like Desmethyl rizatriptan follows

a logical sequence of steps, from initial identification to comprehensive property analysis.
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Caption: General experimental workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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desmethyl-rizatriptan]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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